2,4-Dichlorophenyl butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-10(13)14-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYZDINTHKGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287871 | |
| Record name | 2,4-Dichlorophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32351-66-9 | |
| Record name | NSC53055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichlorophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Design and Optimization of Synthetic Routes for Esterification
The primary route for the synthesis of 2,4-dichlorophenyl butyrate (B1204436) involves the esterification of 2,4-dichlorophenol (B122985) with a butyrylating agent. A common and effective method is the reaction of 2,4-dichlorophenol with butyryl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Alternatively, the Fischer-Speier esterification method can be employed, which involves reacting 2,4-dichlorophenol with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com This is a reversible reaction, and to optimize the yield of the ester, the equilibrium must be shifted towards the product side. This can be achieved by using an excess of one of the reactants or by removing water, a byproduct of the reaction, through azeotropic distillation. flinnsci.com
Another synthetic strategy involves the reaction of an alkali metal salt of 2,4-dichlorophenol with butyrolactone under anhydrous conditions. google.com This method is particularly useful for producing related compounds and can be adapted for the synthesis of 2,4-dichlorophenyl butyrate. The reaction is typically carried out at elevated temperatures, and the use of an entraining liquid like n-butanol can facilitate the removal of water. google.com
For a comparative overview of different esterification techniques that could be applied to the synthesis of dichlorophenyl esters, a study on the esterification of (2,4-dichlorophenoxy)acetic acid found that using BF3/alcohol mixtures resulted in high yields with few byproducts, while diazoalkylation was also efficient but produced more impurities. sci-hub.st
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Reactants | Catalyst/Conditions | Advantages | Disadvantages |
| Acylation with Butyryl Chloride | 2,4-Dichlorophenol, Butyryl Chloride | Pyridine or Triethylamine | High yield, relatively fast reaction | Use of a volatile and potentially hazardous acyl chloride |
| Fischer-Speier Esterification | 2,4-Dichlorophenol, Butyric Acid | Strong acid (e.g., H₂SO₄) | Readily available and inexpensive starting materials | Reversible reaction, requires removal of water to achieve high yields |
| Reaction with Butyrolactone | Alkali metal salt of 2,4-Dichlorophenol, Butyrolactone | Anhydrous, high temperature | Can be adapted from similar syntheses google.com | Requires preparation of the phenoxide salt |
Application of Catalytic Systems in this compound Synthesis
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound. In the context of Fischer-Speier esterification, strong protic acids like sulfuric acid are the traditional catalysts. masterorganicchemistry.com However, solid acid catalysts, such as zeolites and ion-exchange resins, offer advantages in terms of easier separation from the reaction mixture and potential for recycling.
Enzymatic catalysis using lipases presents a green chemistry approach to ester synthesis. Lipases can catalyze esterification reactions under mild conditions and often exhibit high chemo- and regioselectivity. The use of immobilized lipases is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst. While specific studies on the lipase-catalyzed synthesis of this compound are not prevalent, the successful synthesis of other butyrate esters using this method suggests its potential applicability. nih.gov
Furthermore, in the synthesis of the precursor 2,4-dichlorophenol, catalytic systems are employed to control the selectivity of the chlorination of phenol (B47542). A mixed catalyst system of boric acid, phenyl sulfide, and ferric trichloride (B1173362) has been shown to have a positioning effect, leading to a higher yield of the desired 2,4-dichlorophenol isomer. google.com
Table 2: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Example | Reaction Type | Key Features |
| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Fischer-Speier Esterification | Effective but can be difficult to separate from the product |
| Heterogeneous Acid | Zeolites, Ion-Exchange Resins | Fischer-Speier Esterification | Easily separable, reusable, potentially more environmentally friendly |
| Biocatalyst | Immobilized Lipase | Enzymatic Esterification | Mild reaction conditions, high selectivity, green approach |
| Lewis Acid | Boron Trifluoride (in BF3/alcohol mixtures) | Esterification | High yields and fewer byproducts reported for related compounds sci-hub.st |
Enantioselective Synthesis Approaches for Structurally Related Dichlorophenyl Compounds
While this compound itself is not chiral, the principles of enantioselective synthesis are highly relevant for structurally related dichlorophenyl compounds that possess stereogenic centers. For instance, the synthesis of chiral 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol, a fungicide related to tetraconazole, involves the creation of a stereocenter. nih.gov
Enantioselective synthesis of such compounds can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, the asymmetric reduction of a prochiral ketone precursor can yield a chiral alcohol, which can then be further elaborated. The use of enzymes, such as ketoreductases, can also provide high enantioselectivity in the synthesis of chiral alcohols.
A quantitative structure-activity relationship (QSAR) study on a series of 2-dichlorophenyl-3-triazolylpropyl ethers highlighted that lipophilicity and specific geometrical descriptors of substituents are crucial for their biological activity, underscoring the importance of precise stereochemical control in the synthesis of related bioactive molecules. nih.gov
Isolation and Purification Techniques for Reaction Products
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification technique depends on the physical properties of the ester and the nature of the impurities present.
A common initial step is a liquid-liquid extraction to remove water-soluble impurities and unreacted starting materials. For instance, if the esterification is acid-catalyzed, the reaction mixture can be washed with a basic solution, such as sodium bicarbonate, to neutralize and remove the acid catalyst. nih.gov
For the removal of residual alcohols, a process involving treatment with water-soluble polysaccharide derivatives in the solid state has been patented for the purification of esters. google.com
Further purification can be achieved through chromatographic techniques. Column chromatography is a versatile method for separating the desired ester from byproducts and unreacted starting materials. nih.gov For volatile esters, distillation under reduced pressure can be an effective purification method. The purity of the final product can be assessed using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). flinnsci.com
Characterization of Synthetic Intermediates and By-products
The comprehensive characterization of synthetic intermediates and by-products is essential for understanding the reaction pathway and optimizing the synthesis of this compound. Various spectroscopic and analytical techniques are employed for this purpose.
The primary starting material, 2,4-dichlorophenol, can be characterized by its melting point and spectroscopic data. The synthesis of 2,4-dichlorophenol from phenol can lead to the formation of other chlorinated phenol isomers as by-products, such as 2,6-dichlorophenol (B41786) and p-chlorophenol. google.com These can be identified and quantified using chromatographic methods coupled with mass spectrometry (GC-MS).
During the esterification reaction, potential by-products could include self-condensation products of the starting materials or products from side reactions. The structural elucidation of these compounds, as well as the final product, is typically achieved through a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Infrared (IR) spectroscopy: Used to identify the presence of key functional groups, such as the ester carbonyl group (C=O stretch) in the product. mdpi.com
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
The characterization of a structurally similar compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, involved IR, ¹H and ¹³C NMR, UV, and MS spectroscopy for its structural confirmation. mdpi.com Similar techniques would be applied to this compound and its intermediates.
Advanced Analytical Methodologies for Characterization
Chromatographic Separations and Quantification
Chromatographic methods are essential for isolating 2,4-Dichlorophenyl butyrate (B1204436) and determining its concentration. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like 2,4-Dichlorophenyl butyrate. The compound is vaporized and transported through a capillary column by an inert carrier gas. Separation is based on the compound's boiling point and its interaction with the column's stationary phase.
While specific GC methods for this compound are not extensively detailed, methods for structurally related compounds, such as the butyl ester of 2,4-dichlorophenoxyacetic acid and its metabolites, provide a framework for its analysis. nih.govnih.gov For instance, the analysis of 2,4-dichloroanisole (B165449) (2,4-DCA), a related compound, often employs a mass spectrometer (MS) as a detector. epa.gov GC-MS provides high selectivity and sensitivity, allowing for both quantification and structural confirmation by analyzing the mass fragmentation patterns of the analyte. nih.govepa.gov An electron capture detector (GC-ECD) is another highly sensitive option for halogenated compounds like this. nih.govnih.gov
Typical GC-MS parameters for related dichlorinated aromatic compounds are outlined below.
| Parameter | Typical Conditions for Related Compounds | Reference |
|---|---|---|
| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | epa.gov |
| Carrier Gas | Helium | epa.gov |
| Injection Mode | Splitless | epa.gov |
| Oven Program | Initial temp 80°C, ramped to 320°C | epa.gov |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | nih.govepa.gov |
| Ionization Mode (MS) | Electron Impact (EI) | epa.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. nih.gov The separation is achieved by passing a liquid sample through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase). deswater.com
For the analysis of butyrate-containing compounds and chlorinated phenols, reversed-phase HPLC is commonly employed. nih.govaurigeneservices.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. aurigeneservices.comresearchgate.net Detection can be accomplished using various detectors, with UV detection being common for aromatic compounds due to their ability to absorb ultraviolet light. nih.govdeswater.com The wavelength for detection is typically set at the absorbance maximum of the analyte to ensure high sensitivity. deswater.com Tandem mass spectrometry (LC-MS/MS) can also be coupled with HPLC to provide enhanced selectivity and lower detection limits. csbsju.edu
The table below summarizes typical HPLC conditions used for the analysis of related substances, such as 2,4-D and butyrate.
| Parameter | Typical Conditions for Related Compounds | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., XDB-C18, 250 mm x 4.6 mm, 5 µm) | aurigeneservices.comresearchgate.net |
| Mobile Phase | Acetonitrile and buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) | aurigeneservices.comresearchgate.net |
| Elution Mode | Isocratic or Gradient | aurigeneservices.comresearchgate.net |
| Flow Rate | ~1.0 mL/min | deswater.comresearchgate.net |
| Detector | UV/PDA Detector (e.g., at 210-283 nm) or Mass Spectrometer | deswater.comaurigeneservices.com |
| Column Temperature | Ambient to 40°C | deswater.com |
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and speed. ctlatesting.comnih.gov It utilizes stationary phase plates with smaller particle sizes, leading to more efficient separations. nih.gov HPTLC is a powerful tool for the qualitative and quantitative analysis of various compounds in complex mixtures. mdpi.com
The technique's advantages include high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. mdpi.comuni-giessen.de For a compound like this compound, HPTLC could be employed for purity assessment and identification. The separation is visualized under UV light or after treatment with a staining reagent, and quantification is achieved through densitometric scanning of the resulting spots. scispace.com While specific HPTLC methods for this compound are not prevalent, methods developed for other butyrate esters or chlorinated aromatic compounds demonstrate the technique's applicability. scispace.com For example, TLC has been successfully used in analyzing the metabolic fate of 2,4-D butyl ester. nih.gov
| Feature | HPTLC | Conventional TLC | Reference |
|---|---|---|---|
| Stationary Phase Particle Size | Smaller (e.g., 5-6 µm) | Larger (e.g., 10-12 µm) | ctlatesting.com |
| Separation Efficiency & Resolution | Higher | Lower | nih.gov |
| Analysis Time | Faster (3-20 min) | Slower (20-200 min) | ctlatesting.com |
| Detection Sensitivity | Higher (pg range) | Lower (ng range) | ctlatesting.com |
| Quantification | Automated Densitometry | Often qualitative/semi-quantitative | scispace.com |
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the ester functional group and the dichlorinated benzene (B151609) ring. Key expected peaks include a strong C=O stretching vibration for the ester, C-O stretching vibrations, and various peaks corresponding to the C-Cl bonds and C=C stretching and C-H bending of the aromatic ring. orgchemboulder.comresearchgate.net Analysis of related compounds like 2,4-Dichlorophenol (B122985) (2,4-DCP) and other esters can help in assigning these bands. orgchemboulder.comresearchgate.net
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman is often better for nonpolar bonds and symmetric vibrations. The analysis of 2,4-dichlorobenzonitrile (B1293624) by FT-Raman provides insight into the vibrational modes of the dichlorophenyl moiety that would also be present in this compound. nih.gov
The following table lists the expected characteristic FTIR absorption bands for this compound based on its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference |
|---|---|---|---|
| C-H Stretching (Aromatic) | 3100 - 3000 | Dichlorophenyl Ring | researchgate.net |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Butyrate Chain | researchgate.net |
| C=O Stretching (Ester) | 1750 - 1735 | Ester Carbonyl | orgchemboulder.com |
| C=C Stretching (Aromatic) | 1600 - 1450 | Dichlorophenyl Ring | researchgate.net |
| C-O Stretching (Ester) | 1300 - 1000 | Ester C-O | orgchemboulder.com |
| C-Cl Stretching | 850 - 550 | Aryl-Chloride | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete atomic framework of an organic molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. uoi.gr Both ¹H (proton) and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound is expected to show distinct signals for the three protons on the aromatic ring, which would appear in the downfield region (typically 7.0-7.5 ppm). The butyrate chain would show three separate signals: a triplet for the terminal methyl group (~0.9 ppm), a multiplet (sextet) for the adjacent methylene (B1212753) group (~1.7 ppm), and another triplet for the methylene group next to the carbonyl (~2.5 ppm). orgchemboulder.com
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. uoi.gr The spectrum would show a signal for the ester carbonyl carbon (~170 ppm), signals for the six aromatic carbons (with those bonded to chlorine being shifted), and signals for the four aliphatic carbons of the butyrate chain. mdpi.com
The expected chemical shifts for this compound in ¹H and ¹³C NMR are summarized in the tables below, based on typical values for similar structural motifs.
Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic (C-H) | 7.0 - 7.5 | Multiplets (Doublets, Doublet of Doublets) |
| -C(=O)-CH₂- | ~2.5 | Triplet (t) |
| -CH₂-CH₂-CH₃ | ~1.7 | Sextet |
| -CH₂-CH₃ | ~0.9 | Triplet (t) |
Expected ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (-C=O) | 170 - 175 |
| Aromatic (C-Cl, C-O) | 125 - 150 |
| Aromatic (C-H) | 120 - 135 |
| -C(=O)-CH₂- | 30 - 40 |
| -CH₂-CH₂-CH₃ | 15 - 25 |
| -CH₂-CH₃ | 10 - 15 |
Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, MS provides the molecular weight and, through fragmentation analysis, offers insights into the compound's structure. In electron ionization (EI) mass spectrometry, the this compound molecule is expected to undergo characteristic fragmentation, providing a unique spectral fingerprint.
The fragmentation of esters in mass spectrometry often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, this would include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org A notable rearrangement reaction for esters is the McLafferty rearrangement, which can occur if a gamma-hydrogen is present. wikipedia.org
The presence of a dichlorinated phenyl ring introduces a distinctive isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio), any fragment containing two chlorine atoms will exhibit a characteristic trio of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. ulethbridge.cawhitman.edu This isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds. libretexts.org Aromatic compounds, like the dichlorophenyl group in this molecule, tend to produce a prominent molecular ion peak due to their stability. libretexts.orgyoutube.com
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Predicted m/z | Description of Fragmentation Pathway |
| [C₁₀H₁₀Cl₂O₂]⁺ | 248 | Molecular ion (assuming ³⁵Cl isotopes) |
| [C₆H₃Cl₂O]⁺ | 161 | Loss of the butyryl group |
| [C₄H₇O]⁺ | 71 | Butyryl cation resulting from cleavage of the ester bond |
| [C₆H₃Cl₂]⁺ | 145 | Dichlorophenyl cation |
| [C₄H₇]⁺ | 55 | Propyl cation from the butyrate chain |
Note: The m/z values are predicted based on the most abundant isotopes and common fragmentation pathways for esters and chlorinated aromatic compounds.
Purity Assessment and Impurity Profiling Strategies
Ensuring the purity of this compound is critical for its intended applications. A comprehensive purity assessment involves not only quantifying the main compound but also identifying and quantifying any impurities. ajprd.com Impurity profiling is a key aspect of this assessment, providing a detailed picture of the impurities present in a sample. medwinpublishers.com
Impurities can originate from various sources, including the manufacturing process (e.g., unreacted starting materials, intermediates, by-products) or degradation of the final product. ajprd.comnih.gov For this compound, potential impurities could include residual starting materials such as 2,4-dichlorophenol and butyric acid, or by-products from side reactions.
Various analytical techniques can be employed for purity assessment. Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are particularly effective for separating impurities from the main compound. quora.com When coupled with sensitive detectors, these methods allow for the quantification of impurities even at trace levels. Spectroscopic techniques, while useful for identification, can also give an indication of purity. quora.com
Table 2: Potential Impurities in this compound and Analytical Approaches
| Potential Impurity | Potential Source | Recommended Analytical Technique |
| 2,4-Dichlorophenol | Unreacted starting material | GC-MS, HPLC-UV |
| Butyric acid | Unreacted starting material | GC-MS (after derivatization), HPLC-UV |
| Isomeric dichlorophenyl butyrates | Impurities in starting materials or side reactions | GC-MS, HPLC-UV |
| Polychlorinated by-products | Side reactions during synthesis | GC-MS |
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used hyphenated techniques in this context. cromlab-instruments.esthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. chromatographyonline.com The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. epa.gov The use of a mass selective detector in GC-MS enhances selectivity and sensitivity, which is particularly advantageous for analyzing trace levels of chlorinated pesticides in various matrices. chromatographyonline.com For the analysis of chlorinated pesticides, splitless injection mode is often employed to maximize sensitivity. cromlab-instruments.es
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. econference.io In LC-MS, the separation is achieved in the liquid phase, followed by ionization and mass analysis. For compounds like phenoxy herbicides, which are structurally related to this compound, LC-MS/MS (tandem mass spectrometry) with electrospray ionization (ESI) is often used. econference.ionih.gov This technique offers high selectivity and sensitivity, allowing for the detection of trace levels in complex samples. econference.ionih.gov The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides highly selective identification and quantification. econference.io
The choice between GC-MS and LC-MS will depend on the specific analytical requirements, including the volatility and polarity of the compound and its potential impurities, as well as the complexity of the sample matrix. Both techniques, however, provide the high degree of certainty required for the structural confirmation and purity assessment of this compound.
Environmental Dynamics and Transformation Studies
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical through non-biological processes such as photolysis, hydrolysis, and thermolysis.
Photolytic degradation, or photolysis, is the breakdown of compounds by light. While specific studies on the photolytic degradation kinetics of 2,4-Dichlorophenyl butyrate (B1204436) are not extensively detailed in the available literature, insights can be drawn from related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and its esters.
Photolysis in sunlit surface waters is considered a potential environmental fate process for 2,4-D. However, studies on soil have shown that 2,4-D can be highly resistant to photodegradation. The degradation of 2,4-D in water through photolysis alone (in the absence of a photocatalyst) is relatively slow, with one study noting 37% degradation after 180 minutes of irradiation.
Research on 2,4-D butylate, an ester structurally similar to 2,4-Dichlorophenyl butyrate, provides more direct parallels. The photolytic rate of 2,4-D butylate was found to follow first-order kinetics and was influenced by the surrounding medium, with a faster rate observed in n-hexane compared to methanol. The rate also increased as the initial concentration of the compound decreased. In contrast, another study on a different ester, 2,4-D butoxyethyl ester (BEE), found that it did not significantly photodegrade in slightly acidic aqueous environments, with an estimated half-life of 74 days in both irradiated and dark control samples.
Table 1: Photodegradation Insights from Related 2,4-D Esters
| Compound | Medium | Finding |
|---|---|---|
| 2,4-D Butylate | n-Hexane vs. Methanol | Photolytic rate is faster in n-hexane. |
| 2,4-D Butylate | n-Hexane | Rate increases as concentration decreases. |
| 2,4-D Butoxyethyl Ester | Aqueous (pH 5) | No significant photodegradation; half-life estimated at 74 days. |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of an ester like this compound in water is highly dependent on pH and temperature.
Detailed studies on 2,4-D butylate show that its hydrolysis follows first-order kinetics. The rate is slow in acidic (pH 5) and neutral (pH 7) solutions but increases dramatically in basic (pH 9) conditions. This pH dependency is characteristic of ester hydrolysis. The degradation proceeds via the cleavage of the ester bond, and potentially the aryl ether bond, yielding products such as 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol (B122985).
Temperature also plays a crucial role, with the hydrolytic rate of 2,4-D butylate increasing as temperatures rise. The rapid dissociation and degradation of various 2,4-D salts and esters in water under normal environmental conditions has been noted, suggesting that hydrolysis is a key degradation pathway.
Table 2: Hydrolytic Half-Life of 2,4-D Butylate at 25°C
| pH | Half-Life |
|---|---|
| 5 | 23.5 days |
| 7 | 5.8 days |
| 9 | 10.7 minutes |
Thermolytic decomposition refers to the breakdown of a compound at elevated temperatures. Specific data on the thermolytic decomposition mechanisms for this compound are limited. However, studies on the related compound 2,4-D demonstrate the importance of temperature in its degradation.
In a Fenton-like reaction (Fe³⁺/H₂O₂ system), increasing the temperature from 10°C to 50°C reduced the half-life for 2,4-D degradation by more than 70-fold. This significant thermal enhancement suggests that higher temperatures can substantially accelerate degradation reactions, although this is not a direct measure of thermolysis. The study indicates that the initiation reaction of the degradation process is highly dependent on temperature.
Biotic Transformation Mechanisms
Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a dominant process affecting the environmental fate of many organic compounds.
Bacterial degradation is the primary dissipation mechanism for phenoxyalkanoic acid herbicides in soil. Insights into the microbial degradation of this compound can be inferred from studies on 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a related herbicide.
In soil, 2,4-DB is almost completely dissipated within 28 days. The rate of degradation is often faster in soils with a history of herbicide application, which suggests that the indigenous microbial populations have adapted to utilize the compound. For this compound, the initial step in a biotic environment would likely be the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 2,4-dichlorophenol and butyric acid. Butyric acid is a simple fatty acid that is readily metabolized by a wide range of microorganisms.
The subsequent degradation of the aromatic portion, 2,4-dichlorophenol, would then follow. The active metabolite of 2,4-DB is 2,4-D, formed through beta-oxidation of the butyric acid side chain. The degradation of 2,4-D is then carried out by various microorganisms. Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated, including those from the genera Stenotrophomonas, Pseudomonas, Acinetobacter, Flavobacterium, and Penicillium. The bacterium Stenotrophomonas maltophilia, for instance, has been shown to degrade several phenoxyalkanoic acids, including 2,4-DB, using them as a sole source of carbon and energy.
The metabolic pathway of 2,4-DB proceeds via its conversion to 2,4-D. The subsequent degradation of 2,4-D has been studied extensively, providing a model for the breakdown of the dichlorophenyl moiety. A primary and key metabolite in the degradation of 2,4-D is 2,4-dichlorophenol (2,4-DCP).
For this compound, microbial hydrolysis would directly yield 2,4-dichlorophenol and butyric acid . Therefore, 2,4-dichlorophenol is a critical intermediate, common to the degradation pathways of both 2,4-DB (via 2,4-D) and this compound (via direct hydrolysis). The degradation of 2,4-D can also proceed through a hydroxyphenoxy acetic acid intermediate. The breakdown of 2,4-dichlorophenol involves further enzymatic reactions that open the aromatic ring, eventually leading to mineralization into carbon dioxide and water.
Role of Specific Enzymes in Biotransformation
The biotransformation of this compound in the environment is initiated by the enzymatic cleavage of its ester bond, a reaction that yields 2,4-dichlorophenol (DCP) and butyric acid. This initial and crucial step is catalyzed by a broad class of enzymes known as esterases.
Esterases, a type of hydrolase, are ubiquitous in microorganisms, plants, and animals and are responsible for the first metabolic reaction in the degradation of many ester-containing xenobiotics, including pesticides. nih.gov These enzymes catalyze the hydrolysis of ester bonds, often leading to a significant decrease in the toxicity of the parent compound. nih.govnih.gov Esterases typically exhibit a preference for esters with short-chain acids, making this compound, with its four-carbon butyrate chain, a likely substrate. researchgate.net The active sites of these enzymes often contain serine residues that initiate a nucleophilic attack on the ester's carbonyl group, facilitating the cleavage. nih.gov
Once 2,4-dichlorophenol is formed, it becomes the substrate for a different set of enzymes that degrade the aromatic ring. This subsequent degradation pathway has been extensively studied, often in the context of the breakdown of the herbicide 2,4-D, for which DCP is a major metabolite. juniperpublishers.comnih.gov Key enzymes in this downstream pathway include:
2,4-Dichlorophenol hydroxylase (TfdB): This monooxygenase hydroxylates 2,4-DCP to form 3,5-dichlorocatechol. nih.govuni-stuttgart.de
Chlorocatechol 1,2-dioxygenase (TfdC): This enzyme catalyzes the ortho-cleavage of the 3,5-dichlorocatechol aromatic ring, breaking it open to form 2,4-dichloro-cis,cis-muconate. nih.gov
Chloromuconate cycloisomerase (TfdD), Chlorodienelactone hydrolase (TfdE), and Chloromaleylacetate reductase (TfdF): This series of enzymes further processes the ring-fission product, ultimately funneling the carbon into the tricarboxylic acid (TCA) cycle, a central metabolic pathway. nih.gov
The butyric acid produced from the initial hydrolysis is a common fatty acid that is readily metabolized by a wide range of microorganisms through the beta-oxidation pathway.
Table 1: Key Enzymes in the Biotransformation of this compound and its Metabolites
Environmental Persistence and Dissipation Modeling
The environmental persistence of this compound is relatively short, not because the entire molecule is rapidly mineralized, but because the parent ester is quickly transformed. The rate of ester hydrolysis is typically fast in both soil and aquatic environments. juniperpublishers.comTherefore, environmental persistence models must consider the dissipation of the primary, more persistent metabolite, 2,4-dichlorophenol (DCP).
The degradation of DCP can occur through both biotic and abiotic processes. Microbial degradation is a primary route, with half-lives varying significantly depending on environmental conditions such as the presence of adapted microbial populations, oxygen availability, temperature, and pH. cdc.govthescipub.comPhotodegradation can also be a significant dissipation pathway in sunlit surface waters. cdc.govresearchgate.net Modeling the dissipation of a contamination event involving this compound would thus follow a sequential model:
Rapid Hydrolysis: A rapid, first-order decay of the parent ester to 2,4-dichlorophenol. The rate of this step is influenced by soil moisture and the presence of esterase-producing microorganisms. juniperpublishers.com2. Slower Degradation of DCP: A subsequent, slower degradation of the resulting 2,4-dichlorophenol, which can be modeled using first-order kinetics. The half-life for this step is highly variable. For instance, the aerobic biodegradation half-life of 2,4-D (which also reflects the persistence of its DCP intermediate) in soil is reported to be around 6.2 days. cdc.govIn anaerobic aquatic environments, however, the degradation is much slower, with half-lives for related compounds extending to over 300 days. juniperpublishers.comcdc.gov
Table 2: Reported Degradation Half-Lives for 2,4-Dichlorophenol (DCP) and Related Compounds
Sorption and Leaching Behavior in Soil Systems
The potential for this compound to move through the soil profile and leach into groundwater is also a two-stage phenomenon. The initial sorption behavior is that of the parent ester, which, being more lipophilic (fat-loving) than its acidic and phenolic degradation products, is expected to have a higher affinity for soil organic matter.
Following its rapid hydrolysis, the leaching behavior is dominated by its transformation products. Butyric acid is highly water-soluble and mobile in soil. The key component determining the long-term mobility and bioavailability is 2,4-dichlorophenol (DCP).
The sorption of DCP to soil is a critical process that reduces its concentration in the soil solution, thereby limiting its leaching potential and bioavailability for microbial degradation. nih.govResearch indicates that several factors govern DCP sorption in soil:
Soil Organic Carbon (SOC): The SOC content is a primary indicator of a soil's capacity to adsorb chlorophenols. researchgate.netHigher organic matter content generally leads to greater sorption.
Soil pH: DCP is a weak acid. Its adsorption decreases as soil pH increases. researchgate.netThis is because at higher pH, the molecule exists in its dissociated (anionic) form, which is more water-soluble and subject to electrostatic repulsion from negatively charged soil surfaces. researchgate.net* Clay Content: The type and amount of clay minerals can influence sorption, although this is often secondary to the effect of organic matter.
Studies have shown that DCP sorption can be rapid and may exhibit hysteresis, meaning that it is more strongly retained by the soil than predicted by adsorption isotherms alone, making it resistant to desorption. nih.govresearchgate.netThis "aging effect" can lead to long-term sequestration of the contaminant in the soil matrix. nih.gov
Table 3: Factors Influencing Soil Sorption of 2,4-Dichlorophenol (DCP)Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule, which in turn govern its reactivity. DFT calculations can provide insights into the distribution of electrons within the 2,4-Dichlorophenyl butyrate (B1204436) molecule, identifying regions that are electron-rich or electron-deficient.
Key parameters that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For 2,4-Dichlorophenyl butyrate, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the chlorine atoms on the phenyl ring, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and would need to be confirmed by actual DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a detailed understanding of its conformational preferences and stability. mdpi.com
By simulating the molecule's behavior in a given environment (e.g., in a vacuum or in a solvent like water), MD can reveal the most populated conformations and the energy barriers between them. The butyrate chain and the bond connecting the phenyl ring to the ester group are key areas of flexibility. The simulations would likely show a range of conformations from extended to more folded structures.
Analysis of the simulation trajectories can provide information on:
Torsional angles: The distribution of dihedral angles for the rotatable bonds can identify the most stable rotational isomers (rotamers).
Root Mean Square Deviation (RMSD): This parameter can be used to assess the stability of the molecule's conformation over the simulation time.
Radial Distribution Functions (RDFs): If simulated in a solvent, RDFs can describe the arrangement of solvent molecules around different parts of the this compound molecule.
Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.
In Silico Prediction of Chemical Reactivity and Degradation Pathways
The chemical reactivity and potential degradation pathways of this compound can be predicted using in silico tools. These predictions are often based on established knowledge of chemical reactions and the presence of reactive functional groups within the molecule.
The ester linkage in this compound is a primary site for degradation, particularly through hydrolysis. This reaction would break the ester bond, yielding 2,4-dichlorophenol (B122985) and butyric acid. The rate of this hydrolysis can be influenced by pH and the presence of enzymes. In silico models can estimate the likelihood and potential rate of such reactions under various conditions.
Other potential degradation pathways could involve the dichlorinated phenyl ring. For instance, under certain environmental conditions, dechlorination might occur. Computational tools can help to predict the susceptibility of the C-Cl bonds to cleavage. The toxicity of degradation products, such as 2,4-dichlorophenol, is a significant consideration, and it has been shown to be more toxic than its parent compound, 2,4-dichlorophenoxyacetic acid, in some organisms. acs.orgnih.gov
Ligand-Protein Docking Studies for Potential Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, docking studies could be performed against a variety of protein targets to explore potential biological interactions. The choice of target proteins would depend on the hypothesized biological activity of the compound. For example, given its structural similarity to certain herbicides and other biologically active compounds, it could be docked against enzymes involved in metabolic pathways or receptors associated with toxicity.
The docking process involves placing the ligand in the binding site of the protein in multiple conformations and orientations and then scoring these poses based on a scoring function that estimates the binding affinity. A high docking score suggests a more favorable interaction. The results of a docking simulation can provide:
Binding affinity: An estimation of the strength of the interaction between the ligand and the protein.
Binding pose: The predicted three-dimensional arrangement of the ligand within the protein's binding site.
Key interactions: Identification of the specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other noncovalent forces.
Table 2: Hypothetical Docking Results of this compound with a Putative Protein Target
| Parameter | Predicted Value/Description |
| Binding Affinity (kcal/mol) | -7.2 |
| Interacting Residues | Tyr123, Phe256, Leu345 |
| Interaction Types | Hydrophobic interactions with the dichlorophenyl ring, hydrogen bond with the ester carbonyl group. |
Note: This table represents a hypothetical outcome of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net QSAR models are built by correlating molecular descriptors (numerical representations of a molecule's properties) with experimentally determined activities for a series of compounds.
While there are no established QSAR models specifically for the activities of this compound, it is possible to use existing QSAR models for related classes of compounds to predict its potential activities. For example, if a QSAR model exists for the toxicity of dichlorophenol derivatives, the molecular descriptors of this compound could be calculated and inputted into this model to obtain a predicted toxicity value.
The development of a new QSAR model would require a dataset of structurally similar compounds with known activities. The process would involve:
Data collection: Gathering a set of molecules with their measured biological activities.
Descriptor calculation: Calculating a wide range of molecular descriptors for each molecule, such as physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters.
Model building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the activity.
Model validation: Assessing the predictive power of the model using internal and external validation techniques.
Analysis of Noncovalent Interactions within Molecular Structures
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the three-dimensional structure of molecules and their interactions with other molecules. The analysis of these interactions in this compound can provide insights into its crystal packing (in the solid state) and its binding to biological macromolecules.
In the context of a single molecule, intramolecular noncovalent interactions can influence its conformational preferences. For example, there could be weak interactions between the butyrate chain and the phenyl ring that stabilize certain folded conformations.
In a larger system, such as a protein-ligand complex, the analysis of noncovalent interactions is essential for understanding the basis of binding affinity and specificity. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of these interactions. Crystal structure studies of related 2,4-dichlorophenyl compounds have revealed the importance of hydrogen bonding and other interactions in their supramolecular assembly. mdpi.comresearchgate.net
Biological Activity and Mechanistic Research in Non Human Systems
In Vitro Investigations on Cellular Processes in Non-Human Models
Butyrate (B1204436) is a primary product of dietary fiber fermentation in the colon and serves as a key energy source for normal colonocytes. nih.govnih.gov In contrast, it exhibits potent anti-cancer effects in various cancer cell lines by modulating cell proliferation, viability, and apoptosis. nih.govoncotarget.com
Butyrate has been consistently shown to inhibit the proliferation of cancer cells, particularly in colorectal cancer models. oncotarget.comnih.gov This inhibitory effect is dose- and time-dependent and varies significantly across different cell lines. waocp.orgmdpi.com For instance, studies comparing multiple human colon cancer cell lines revealed that the efficacy of butyrate in inhibiting cell growth was greatest in HCT116 cells, followed by HT-29 and Caco-2 cells. mdpi.com In cancerous colonocytes, butyrate decreases proliferation, whereas it has been observed to increase proliferation in non-cancerous colonocytes. oncotarget.com
The anti-proliferative mechanism involves the modulation of key signaling pathways. Butyrate treatment has been shown to decrease the phosphorylation of extracellular-regulated kinase 1/2 (p-ERK1/2), a survival signal, in cancerous HCT116 cells while increasing it in noncancerous NCM460 colon cells. nih.gov Furthermore, it downregulates other proliferation markers and can arrest the cell cycle, preventing cancer cells from dividing. nih.govnih.gov
| Cell Line | Observation | Key Findings | Reference |
|---|---|---|---|
| HCT116 | Dose-dependent inhibition of proliferation. | Most sensitive among tested colon cancer lines with an IC50 of 0.83 mM at 48h. | mdpi.com |
| HT-29 | Inhibition of proliferation at higher concentrations than HCT116. | IC50 of 2.42 mM at 48h. | mdpi.com |
| Caco-2 | Least sensitive to butyrate's anti-proliferative effects. | IC50 of 2.15 mM at 72h; not determinable at 24h or 48h. | mdpi.com |
| AsPC-1 (Pancreatic) | Dose- and time-dependent cell growth inhibition. | Less sensitive to butyrate than HCT-116 cells. | waocp.org |
A primary mechanism for butyrate's anti-cancer activity is the induction of apoptosis, or programmed cell death. nih.govnih.gov This effect is closely linked to its ability to inhibit cell proliferation and is also cell-type specific. mdpi.com In HCT116 colorectal cancer cells, butyrate treatment leads to a significant, dose-dependent increase in apoptotic cells. nih.govmdpi.com The pro-apoptotic effect of butyrate is less pronounced in other colon cancer cell lines like HT-29 and Caco-2. mdpi.com
Mechanistically, butyrate-induced apoptosis involves a cellular stress response, including endoplasmic reticulum (ER) stress and the activation of the p38 MAPK pathway, which ultimately leads to the activation of executioner caspases 3 and 7. nih.gov The induction of apoptosis by butyrate is also linked to the upregulation of tumor suppressor genes. waocp.org For example, studies have demonstrated an inverse relationship between the levels of the anti-apoptotic protein Bcl-2 and the sensitivity of colorectal carcinoma cells to undergo apoptosis in response to butyrate. ias.ac.in
The cellular response to butyrate is highly dependent on the specific cell line, its tissue of origin, and its metabolic state.
Colon Cancer Cells (HCT116, HT-29, Caco-2): As detailed previously, these cell lines show varied sensitivity to butyrate's anti-proliferative and pro-apoptotic effects. mdpi.com HCT116 cells are particularly sensitive, showing significant apoptosis and growth inhibition. waocp.orgmdpi.com Butyrate treatment in these cells can lead to the degradation of β-Catenin, a key component of the WNT signaling pathway that drives proliferation. nih.gov
Pancreatic Cancer Cells (AsPC-1): In the AsPC-1 pancreatic cancer cell line, sodium butyrate induces significant cell growth inhibition and apoptosis in a time- and dose-dependent manner. waocp.org
Pancreatic β-cells (BRIN-BD11): In contrast to its effects on cancer cells, butyrate's impact on non-cancerous cells can be different. In BRIN-BD11 rat pancreatic β-cells, high concentrations of butyrate can impair cell function and decrease insulin (B600854) secretion. researchgate.netmdpi.com However, lower doses were found to enhance nutrient-stimulated insulin secretion. researchgate.netmdpi.com This highlights the compound's dose-dependent and cell-specific functional modulation.
Neuroblastoma Cells: In human neuroblastoma cell lines, butyrate analogues like tributyrin (B1683025) have been shown to cause strong inhibition of cell proliferation and induce extensive differentiation. nih.gov
Receptor Interaction Studies in Non-Human Cellular Models
Butyrate's biological effects are mediated through two primary mechanisms: intracellularly as a histone deacetylase (HDAC) inhibitor and extracellularly by activating specific G protein-coupled receptors (GPCRs).
Butyrate and other short-chain fatty acids (SCFAs) are known ligands for a subset of GPCRs, which allows them to act as signaling molecules. frontiersin.org The main GPCRs activated by SCFAs are Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43), Free Fatty Acid Receptor 3 (FFAR3, or GPR41), and G protein-coupled receptor 109A (GPR109A). nih.govnih.gov
GPR41 and GPR43: These receptors are activated by SCFAs, including butyrate, acetate (B1210297), and propionate. frontiersin.orgnih.gov Activation of GPR43 by SCFAs can induce both Gαi and Gαq signaling pathways, leading to an inhibition of cAMP production and an increase in intracellular calcium. frontiersin.org In intestinal epithelial cells, activation of GPR41 and GPR43 leads to the production of chemokines and cytokines, mediating protective immunity and tissue inflammation. researchgate.net
GPR109A: This receptor is also implicated in mediating the anti-inflammatory effects of butyrate in the colon. nih.gov The activation of GPR109A by butyrate is essential for inducing the anti-inflammatory cytokine IL-18 in the colonic epithelium. nih.gov
The expression of these receptors on intestinal cells is crucial for butyrate transport and response. nih.gov
One of the most extensively studied mechanisms of butyrate is its function as a histone deacetylase (HDAC) inhibitor. nih.govoncotarget.com HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. gsartor.org By inhibiting HDACs, butyrate causes hyperacetylation of histones, which relaxes the chromatin structure and allows for the expression of certain genes. nih.govgsartor.org
This inhibition of HDAC activity affects the expression of only about 2% of mammalian genes, including several critical for cell cycle control and apoptosis. nih.gov A key target is the p21 gene, a tumor suppressor and cyclin-dependent kinase inhibitor. nih.govnih.gov Butyrate-induced HDAC inhibition leads to the transcriptional activation of the p21 gene, which in turn arrests the cell cycle, inhibiting cell proliferation. nih.gov Depending on the cellular context, this cell cycle arrest can lead to either differentiation or apoptosis. nih.gov Butyrate effectively inhibits most Class I and II HDACs, with studies in colorectal cancer cells showing it specifically inhibits HDAC1 and HDAC3. oncotarget.com
| Mechanism | Target | Cellular Outcome | Reference |
|---|---|---|---|
| HDAC Inhibition | Class I & II HDACs (e.g., HDAC1, HDAC3) | Histone hyperacetylation, activation of tumor suppressor genes (e.g., p21), cell cycle arrest, apoptosis. | oncotarget.comnih.govgsartor.org |
| GPCR Activation | GPR43 (FFAR2) | Modulation of inflammatory responses, inhibition of cAMP, increased intracellular calcium. | frontiersin.orgresearchgate.net |
| GPR41 (FFAR3) | Induction of chemokine/cytokine production in epithelial cells. | nih.govresearchgate.net | |
| GPR109A | Induction of anti-inflammatory cytokines (e.g., IL-18). | nih.gov |
Activation of Aryl Hydrocarbon Receptor (AhR) Pathway
Currently, there is a lack of direct scientific evidence from peer-reviewed literature specifically demonstrating that 2,4-Dichlorophenyl butyrate activates the Aryl Hydrocarbon Receptor (AhR) pathway. The AhR is a ligand-activated transcription factor involved in regulating responses to various environmental, dietary, and microbial signals.
While data on the complete ester compound is unavailable, the butyrate moiety itself is a well-researched short-chain fatty acid (SCFA) that has been shown to modulate AhR activity. It is important to note that these findings relate to butyrate and not the 2,4-Dichlorophenyl ester derivative. Studies have indicated that butyrate can enhance AhR activity mediated by other ligands, not by binding directly to the receptor, but through its action as a histone deacetylase (HDAC) inhibitor. This inhibition can alter chromatin structure, making AhR target genes more accessible for transcription. Therefore, while the butyrate component has a known relationship with the AhR pathway, it cannot be concluded that this compound functions as a direct AhR agonist.
Enzyme Inhibition and Activation Profiling
The enzymatic interactions of this compound and its related compounds primarily involve two key processes: hydrolysis by esterases and inhibition of histone deacetylases (HDACs) by its butyrate component.
Esterase Activity: As an ester, this compound is a substrate for esterase enzymes. Studies on related 2,4-dichlorophenoxy-butyric acid (2,4-DBA) esters show they are hydrolyzed by esterases found in biological tissues, such as skin. This enzymatic action cleaves the ester bond, releasing the parent acid, 4-(2,4-dichlorophenoxy)butyric acid, and the corresponding phenol (B47542). The rate of this hydrolysis is influenced by the structure of the ester. This enzymatic breakdown is a critical step in both the compound's metabolism in non-target organisms and its bioactivation in target plants. The hydrolysis of various 2,4-D esters is dependent on pH, with rapid degradation observed in basic conditions. inchem.orgepa.govinvasive.orgresearchgate.net
Histone Deacetylase (HDAC) Inhibition: The butyrate portion of the molecule is a well-established inhibitor of class I and II histone deacetylases (HDACs). gsartor.orgnih.govnih.govbutyrose.itoncotarget.com HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, butyrate causes hyperacetylation of histones, which relaxes chromatin structure and allows for the expression of genes involved in processes like cell cycle arrest and apoptosis. nih.govoncotarget.com This inhibitory activity is a hallmark of butyrate's biological effects, although it is important to recognize that this action is attributed to the butyrate SCFA and not necessarily the full ester compound in all biological contexts. gsartor.orgnih.gov
| Enzyme Class | Interaction with this compound / Related Compounds | Outcome of Interaction |
| Esterases | Substrate | Hydrolysis of the ester bond, releasing the parent acid and phenol. inchem.org |
| Histone Deacetylases (HDACs) | Inhibition (by butyrate moiety) | Histone hyperacetylation, leading to changes in gene expression. nih.govbutyrose.itoncotarget.com |
Bioactivity Assessments in Non-Human Organism Models
This compound is related to the selective phenoxy herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). wikipedia.orgkoreascience.kr Ester formulations like this compound are used for the post-emergence control of a wide range of annual and perennial broadleaf weeds. wikipedia.org
The efficacy of these compounds lies in their selectivity. They are effective against susceptible broadleaf weeds while showing little to no harmful effect on resistant plants, such as grasses and certain legumes like alfalfa. koreascience.kr This selectivity makes them valuable for weed management in specific agricultural settings, including fields of alfalfa, peanuts, and soybeans. wikipedia.orgnih.gov The ester forms are often considered more potent than the acid or salt forms because their lipophilic nature allows for more efficient penetration of the plant's cuticle. ucanr.eduresearchgate.net
Table of Target Organisms:
| Target Organism Type | Examples |
|---|---|
| Annual Broadleaf Weeds | Pigweed, Mallow |
The application of the related compound 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) has been shown to modulate the populations of soil microorganisms. Studies in soil microcosms have demonstrated that the addition of 2,4-DB can lead to a significant increase in the population of total heterotrophic bacteria and specifically, of bacteria capable of degrading the herbicide. scispace.comresearchgate.net
However, the effect is not uniform across all microbial groups. The application of related 2,4-D esters has been observed to inhibit certain microbial populations, with fungi and autotrophic nitrifying bacteria being more sensitive than aerobic bacteria and actinomycetes. scispace.com The impact can also vary depending on the soil type. scispace.com
Furthermore, research has successfully isolated bacterial consortia from soil that are capable of utilizing 2,4-DB as a source of carbon and energy. koreascience.krnih.gov These consortia often include bacteria from genera such as Stenotrophomonas, Brevundimonas, Pseudomonas, Ochrobactrum, Variovorax, and Sphingomonas. koreascience.krnih.gov The degradation of 2,4-DB in these microbial systems is facilitated by the combined metabolic activities of the community members. nih.gov
| Microbial Group | Observed Effect of 2,4-DB/Related Esters | Reference |
| Total Heterotrophic Bacteria | Population increase | scispace.comresearchgate.net |
| Herbicide-Degrading Bacteria | Population increase | researchgate.net |
| Fungi | Population depression/inhibition | scispace.com |
| Autotrophic Nitrifying Bacteria | Inhibition | scispace.com |
The primary biological response observed for this class of compounds is their herbicidal activity, the mechanism of which is well-understood.
Bioactivation: this compound and its corresponding acid, 2,4-DB, are not phytotoxic in their original form. koreascience.kr Their herbicidal action requires metabolic activation within the target plant. Susceptible broadleaf weeds possess an enzymatic system of β-oxidation that cleaves the butyric acid side chain. koreascience.kr
Conversion to 2,4-D: This β-oxidation process converts 2,4-DB into the highly active herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgkoreascience.kr
Auxin Mimicry: 2,4-D is a synthetic auxin, a class of plant growth regulators. invasive.orgepa.gov It mimics the natural plant hormone auxin, but unlike the natural hormone, it cannot be effectively regulated by the plant. This leads to an overload of hormonal signals. invasive.orgresearchgate.net
Uncontrolled Growth: The presence of excessive auxin signal causes uncontrolled and disorganized cell division and elongation, ultimately damaging the vascular tissues responsible for transport within the plant. invasive.orgepa.gov This unsustainable growth leads to physiological effects such as stem curling, leaf withering, and ultimately, the death of the plant. researchgate.net
The selectivity of 2,4-DB arises from the fact that many crop plants, particularly legumes, and most grasses either lack or have a very inefficient β-oxidation enzyme system. koreascience.kr Consequently, they cannot convert the pro-herbicide 2,4-DB into the toxic 2,4-D, rendering them resistant to its effects.
In microbial systems, the degradation mechanism involves an initial cleavage of the ether linkage connecting the dichlorophenol ring to the butyric acid side chain, which releases the corresponding phenol intermediates. nih.gov
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced 2,4-Dichlorophenyl Butyrate (B1204436) Analogs and Prodrugs
The development of analogs and prodrugs of 2,4-Dichlorophenyl butyrate represents a key strategy for enhancing its efficacy, modifying its physicochemical properties, and improving its bioavailability. Future research in this area will focus on targeted chemical modifications to optimize its biological activity and delivery.
Analog Design: Synthetic strategies will likely explore modifications of both the dichlorophenyl ring and the butyrate side chain. For instance, altering the position or number of chlorine atoms on the phenyl ring can significantly influence the molecule's electronic and steric properties, potentially affecting its interaction with biological targets. Variations in the ester or amide linkage, as demonstrated in the synthesis of related compounds like 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid, offer another avenue for creating a library of analogs with diverse functional characteristics.
Prodrug Strategies: A significant challenge for butyrate-containing compounds can be poor oral bioavailability due to rapid metabolism in the gut. biorxiv.orgnih.gov Prodrug design offers a promising solution. By esterifying the active molecule to a carrier, such as an amino acid, systemic uptake can be enhanced. biorxiv.orgnih.gov For example, the prodrug O-butyryl-L-serine (SerBut) was developed to utilize amino acid transporters to increase the systemic absorption of butyrate, resulting in an odorless and tasteless compound with significantly improved bioavailability. biorxiv.orgnih.govbiocentury.com Similar approaches could be applied to this compound to overcome formulation challenges and improve its delivery to target tissues. researchgate.net
| Modification Strategy | Objective | Rationale / Example | Potential Outcome |
|---|---|---|---|
| Analog: Ring Substitution | Alter biological activity and selectivity | Synthesize isomers (e.g., 3,4-dichloro) or add/remove halogen atoms on the phenyl ring. | Modified binding affinity to target enzymes or receptors. |
| Analog: Chain Modification | Modify lipophilicity and metabolic stability | Change the length of the alkyl chain or introduce unsaturation or branching. | Altered rates of hydrolysis and different pharmacokinetic profiles. |
| Prodrug: Amino Acid Conjugation | Enhance oral bioavailability | Esterify to serine to engage amino acid transporters for systemic uptake, similar to SerBut. biorxiv.orgnih.gov | Increased plasma and tissue concentrations following oral administration. |
| Prodrug: Solubility Enhancement | Improve formulation for aqueous delivery | Create ester prodrugs like succinate (B1194679) esters to increase water solubility for parenteral formulations. | Facilitated development of diverse formulation types. |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To fully elucidate the biological effects of this compound, future research must move beyond single-endpoint analyses and adopt a systems-level approach. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving a comprehensive mechanistic understanding of how this compound interacts with biological systems. pharmtoxglp.comigi-global.comresearchgate.net
Transcriptomics: Using techniques like RNA-sequencing, researchers can identify the full spectrum of genes whose expression is altered following exposure to this compound. This can reveal the cellular pathways that are activated or suppressed. For example, transcriptomic studies on 2,4-D have shown significant changes in genes related to hormone metabolism, stress responses, and photosynthesis in plants. nih.govfrontiersin.org
Proteomics: This technology quantifies changes in protein abundance and post-translational modifications, offering insights into the functional consequences of altered gene expression. nih.gov A proteomic analysis could identify specific enzymes or structural proteins that are direct or indirect targets of this compound or its metabolites.
Metabolomics: By profiling small-molecule metabolites, metabolomics provides a real-time snapshot of the physiological state of a cell or organism. nih.gov This approach can identify disruptions in metabolic pathways and uncover biomarkers of exposure or effect. igi-global.comresearchgate.net Studies on the metabolism of 2,4-D have identified key degradation products such as 2,4-dichlorophenol (B122985) (2,4-DCP) and its subsequent conjugates, which could be tracked using metabolomic techniques. nih.gov
By integrating data from these different omics layers, researchers can construct detailed adverse outcome pathways (AOPs), mapping the sequence of events from the initial molecular interaction to adverse effects at the organismal level. pharmtoxglp.com This holistic approach is crucial for understanding the compound's mode of action and for predicting its potential effects with greater accuracy. researchgate.netecetoc.org
Nanotechnology Applications for Controlled Release and Enhanced Delivery
Nanotechnology offers transformative potential for optimizing the delivery of agrochemicals like this compound, aiming to increase efficacy while minimizing environmental impact. tamu.edu A key strategy is the development of controlled-release formulations that ensure the active ingredient is available at the target site over an extended period. jchemrev.comnih.gov
Research drawing on the related compound 4-(2,4-dichlorophenoxy)butyrate (also known as 2,4-DB) provides a strong precedent. researchgate.netingentaconnect.com Scientists have successfully synthesized an organic-inorganic nanohybrid by intercalating 4-(2,4-dichlorophenoxy)butyrate into the interlayer of a Zn-Al-layered double hydroxide (B78521) (LDH). researchgate.netingentaconnect.com This approach encapsulates the herbicide, protecting it from premature degradation and enabling its gradual release. chesci.com Similar LDH-based nanosheet systems have been shown to reduce the volatilization and soil leaching of herbicides like 2,4-D by over threefold. researchgate.net Other nanocarriers, such as those based on bentonite (B74815) and zeolite modified with surfactants, have also demonstrated the ability to create slow-release formulations of 2,4-D that reduce its mobility in soil. escholarship.org
Future research on this compound could explore these and other nanotechnology platforms, including:
Polymeric Nanoparticles: Encapsulating the compound within biodegradable polymers to create nanospheres or nanocapsules. nih.gov
Nanoemulsions: Formulating the compound into stable, oil-in-water nanoemulsions to improve its solubility and application characteristics. nih.gov
Stimuli-Responsive Systems: Designing nanocarriers that release the active ingredient in response to specific environmental triggers, such as pH, temperature, or the presence of specific enzymes. nih.govnewcastle.edu.au
| Nanocarrier Platform | Principle | Example/Application | Potential Advantage for this compound |
|---|---|---|---|
| Layered Double Hydroxides (LDH) | Intercalation of the anionic form of the active ingredient between inorganic layers. | Zn-Al-LDH used to host 4-(2,4-dichlorophenoxy)butyrate, achieving ~54% loading and a basal spacing of ~28.6 Å. researchgate.netingentaconnect.com | Reduced leaching, protection from UV degradation, and pH-controlled release. |
| Organo-clays (Bentonite) | Adsorption onto surfactant-modified clay minerals. | CTMA-modified bentonite increased 2,4-D adsorption capacity significantly and reduced mobility in soil columns. escholarship.org | Low cost, high loading capacity, and reduced environmental mobility. |
| Polymeric Nanocapsules | Encapsulation of the active ingredient within a polymer shell. | Poly-ε-caprolactone used for controlled release of atrazine. nih.gov | Tunable release kinetics, biodegradability, and enhanced stability. |
| Nanoemulsions | Dispersion of the compound in a colloidal system of oil and water. | Used to enhance the stability and effectiveness of various herbicides. nih.gov | Improved handling, better foliar adhesion, and increased bioavailability. |
Development of Predictive Models for Environmental and Biological Impact
Predictive modeling is an essential tool for forecasting the environmental fate and potential biological effects of chemicals, reducing the need for extensive and costly experimental testing. epa.gov For this compound, future research will focus on developing and validating models like Quantitative Structure-Activity Relationships (QSARs) and environmental fate models.
QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity or toxicity. nih.govresearchgate.net For chlorophenol compounds, QSARs have successfully predicted toxicity based on molecular descriptors such as the n-octanol/water partition coefficient (log Kow) and steric parameters. nih.gov By building similar models for a series of this compound analogs, researchers could predict their potential toxicity and prioritize the synthesis of compounds with more favorable environmental profiles. ljmu.ac.uk
Environmental fate models use physicochemical properties and degradation data to predict how a chemical will move and persist in the environment. epa.gov The behavior of related compounds like 2,4-D and its esters is well-studied; they are known to degrade microbially in soil and water, with half-lives typically in the range of days to weeks. fao.orgresearchgate.nettaylorfrancis.com However, persistence can increase in anaerobic or cold conditions. fao.org Future models for this compound would incorporate its specific hydrolysis rates, soil adsorption coefficients (Koc), and biodegradation kinetics to predict its concentration in different environmental compartments (soil, water, air) over time.
| Model Type | Objective | Key Input Parameters | Predicted Output |
|---|---|---|---|
| QSAR Models | Predict biological activity or toxicity. | Molecular descriptors (e.g., log Kow, pKa, electronic properties, steric factors). nih.gov | Toxicity endpoints (e.g., LC50), receptor binding affinity. |
| Environmental Fate Models | Predict persistence and distribution in the environment. | Hydrolysis rate, photolysis rate, soil/water half-life, soil adsorption coefficient (Koc). fao.org | Estimated environmental concentrations (EECs) in soil and water. epa.gov |
| Leaching Models | Assess potential for groundwater contamination. | Soil properties (organic matter, pH), Koc value, water solubility, degradation rate. fao.org | Vertical movement through soil profile. |
Multidisciplinary Research Collaborations in Chemical Biology and Environmental Sciences
Addressing the complex questions surrounding this compound—from molecular design to environmental impact—requires a deeply integrated, multidisciplinary approach. nih.gov Breakthroughs in life sciences are often driven by collaborations that bridge traditionally separate fields. nih.govacs.org Future research on this compound will be most impactful when it fosters synergy between chemical biology and environmental sciences. stevens.eduucsb.edu
Chemical Biology: This field harnesses chemical tools and principles to understand and manipulate biological systems. usc.edu Collaborations in this area would involve:
Synthetic Chemists: Designing and creating novel analogs and prodrugs. ucsb.edu
Biochemists and Molecular Biologists: Investigating the compound's mechanism of action, identifying molecular targets, and using omics technologies to map cellular responses. usc.edu
Pharmacologists: Characterizing the pharmacokinetic and pharmacodynamic properties of new derivatives.
Environmental Sciences: This discipline focuses on the interactions between chemicals and ecosystems. inrae.fr Key contributions would come from:
Environmental Chemists: Studying the compound's fate, transport, and degradation in soil and water. inrae.fr
Toxicologists: Assessing its effects on non-target organisms and developing predictive toxicity models. ucl.ac.uk
Agricultural Scientists: Evaluating the efficacy of new formulations in real-world settings and developing sustainable application strategies. setac.org
Such collaborations are not merely additive but synergistic. For example, insights from environmental toxicology can guide synthetic chemists to design analogs with reduced off-target effects. pesticidecollaboration.org Similarly, new delivery systems developed by materials scientists and chemical biologists can provide environmental scientists with tools to mitigate pollution and enhance agricultural sustainability. tamu.edu Training programs that promote cross-disciplinary communication are vital for fostering this type of innovative research. usc.edu
Q & A
Basic: What synthetic methods are recommended for preparing enantiomerically pure 2,4-dichlorophenyl butyrate isomers?
Methodological Answer:
Enantioselective synthesis of this compound isomers can be achieved using asymmetric catalysis. Evidence suggests that technologies like those developed by Vries et al. (1998) for chiral resolution are viable for large-scale production . Key steps include:
- Chiral catalysts : Use of transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity at the 1S and 2S chiral centers.
- Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate (1S,2S)- and (1R,2S)-isomers.
- Characterization : Confirm enantiomeric purity via polarimetry and nuclear magnetic resonance (NMR) with chiral shift reagents.
Basic: How does stereochemistry influence the repellent activity of this compound isomers?
Methodological Answer:
The (1S,2S)-isomer exhibits superior repellent activity against Aedes aegypti compared to other stereoisomers. Bioassay-guided structure-activity relationship (SAR) studies reveal:
-
Chiral center dominance : The 2S configuration is critical for binding to insect olfactory receptors, while the 1S position enhances bioavailability .
-
Activity ranking :
Isomer Repellent Activity (Relative to DEET) (1S,2S) 1.5–2× (1R,2S) 1.2× (1R,2R) 0.3× -
Experimental validation : Use arm-in-cage assays with mosquito populations to quantify protection time and repellency rates .
Advanced: How can NMR spectroscopy resolve conformational dynamics in this compound isomers?
Methodological Answer:
NMR peak broadening in the (1S,2S)-isomer indicates conformational flexibility. To analyze this:
- Sample preparation : Dissolve isomers in deuterated DMSO to stabilize conformers.
- 1H NMR analysis : Focus on the 2S-ring methyl protons (1.2–1.6 ppm). Broadened peaks in (1S,2S)-isomer suggest slow interconversion between two chair conformations due to steric hindrance at the amide moiety .
- Dynamic NMR (DNMR) : Variable-temperature experiments can quantify activation energy for conformational exchange.
Advanced: What methodologies are used to assess the toxicological profile of this compound metabolites?
Methodological Answer:
Metabolites like 2,4-dichloromandelic acid (from chlorfenvinphos biotransformation) require:
- In vitro models : Hepatic microsomal assays (S9 fractions) to identify phase I/II metabolites.
- Analytical techniques :
Advanced: How should researchers address contradictions in repellent efficacy data across studies?
Methodological Answer:
Discrepancies may arise from isomer purity or bioassay design. Mitigation strategies include:
- Replication : Validate results using standardized WHO mosquito repellent bioassays.
- Structural verification : Re-analyze isomer configurations via X-ray crystallography (as in ) or circular dichroism.
- Environmental controls : Monitor temperature and humidity during field trials, as arthropod behavior varies with conditions .
Advanced: What strategies improve enantioselective synthesis of this compound for scale-up?
Methodological Answer:
Optimize asymmetric hydrogenation using:
- Ligand design : Bidentate phosphine ligands (e.g., DuPhos) to enhance enantiomeric excess (ee > 98%).
- Process intensification : Continuous-flow reactors with immobilized catalysts to reduce batch variability .
- Quality control : Pair chiral HPLC with mass spectrometry to detect ≤0.5% impurities.
Basic: How is this compound differentiated from structurally similar pesticides?
Methodological Answer:
Leverage spectral and chromatographic fingerprints:
- IR spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) absent in organophosphate analogs (e.g., chlorfenvinphos) .
- GC-MS retention times : Compare with reference standards (e.g., dimethylvinphos elutes earlier due to lower molecular weight) .
Advanced: What computational tools predict the environmental persistence of this compound derivatives?
Methodological Answer:
Use quantitative structure-activity relationship (QSAR) models:
- Software : EPI Suite (EPA) to estimate biodegradation half-life (e.g., t₁/₂ = 60 days for (1S,2S)-isomer).
- Docking simulations : Molecular dynamics with insect odorant-binding proteins (e.g., A. aegypti OBP1) to predict bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
